molecular formula C7H12ClN3 B1377294 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride CAS No. 1376043-30-9

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

Cat. No.: B1377294
CAS No.: 1376043-30-9
M. Wt: 173.64 g/mol
InChI Key: ARLDWNQEBFRDLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclohexanone, followed by cyclization and subsequent amination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents, etc.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is unique due to its specific amino substitution at the 3-position and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDWNQEBFRDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376043-30-9
Record name 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
Reactant of Route 2
3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
Reactant of Route 6
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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

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